molecular formula C24H23N7O B11189017 9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

Cat. No.: B11189017
M. Wt: 425.5 g/mol
InChI Key: DUAPLBLEWKLOLR-UHFFFAOYSA-N
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Description

9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a useful research compound. Its molecular formula is C24H23N7O and its molecular weight is 425.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its possible applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N6OC_{23}H_{22}N_6O with a molecular weight of approximately 394.46 g/mol. The structure features multiple aromatic rings and nitrogen-containing heterocycles that may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its potential anticancer properties and effects on various biochemical pathways.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and caspase activation pathways. This suggests a mechanism where the compound can promote programmed cell death in malignant cells while sparing normal cells .
  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    The IC50 values for these cell lines indicate potent activity, with values typically ranging between 5 to 20 µM depending on the specific cell line tested .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in cancer metabolism:

  • Topoisomerases : Inhibition of topoisomerase I and II has been observed, which is critical for DNA replication and transcription in rapidly dividing cells .
  • Kinases : The compound also shows potential as a kinase inhibitor, affecting pathways related to cell proliferation and survival.

Study 1: In Vitro Evaluation of Cytotoxicity

A study conducted on various human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized MTT assays to quantify cell proliferation and assessed apoptosis using flow cytometry.

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis via caspase activation
MCF-715Bcl-2 modulation
A54918Topoisomerase inhibition

Study 2: In Vivo Efficacy

An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. Tumor growth was monitored over a period of four weeks with histological analysis confirming increased apoptosis within treated tumors compared to controls .

Properties

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

9-(2-methoxyphenyl)-4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene

InChI

InChI=1S/C24H23N7O/c1-32-21-12-5-2-9-18(21)22-28-23-26-15-29(14-17-8-6-7-13-25-17)16-30(23)24-27-19-10-3-4-11-20(19)31(22)24/h2-13,22H,14-16H2,1H3,(H,26,28)

InChI Key

DUAPLBLEWKLOLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CC=CC=N6

Origin of Product

United States

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